Di-2-thienylglycolic Acid Potassium Salt Di-2-thienylglycolic Acid Potassium Salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC18553512
InChI: InChI=1S/C10H8O3S2.K/c11-9(12)10(13,7-3-1-5-14-7)8-4-2-6-15-8;/h1-6,13H,(H,11,12);/q;+1/p-1
SMILES:
Molecular Formula: C10H7KO3S2
Molecular Weight: 278.4 g/mol

Di-2-thienylglycolic Acid Potassium Salt

CAS No.:

Cat. No.: VC18553512

Molecular Formula: C10H7KO3S2

Molecular Weight: 278.4 g/mol

* For research use only. Not for human or veterinary use.

Di-2-thienylglycolic Acid Potassium Salt -

Specification

Molecular Formula C10H7KO3S2
Molecular Weight 278.4 g/mol
IUPAC Name potassium;2-hydroxy-2,2-dithiophen-2-ylacetate
Standard InChI InChI=1S/C10H8O3S2.K/c11-9(12)10(13,7-3-1-5-14-7)8-4-2-6-15-8;/h1-6,13H,(H,11,12);/q;+1/p-1
Standard InChI Key LXZYRGHIQFUOEJ-UHFFFAOYSA-M
Canonical SMILES C1=CSC(=C1)C(C2=CC=CS2)(C(=O)[O-])O.[K+]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Di-2-thienylglycolic acid potassium salt is characterized by the IUPAC name potassium;2-hydroxy-2,2-dithiophen-2-ylacetate . Its structure comprises two thiophene rings attached to a central glycolic acid moiety, with the potassium ion neutralizing the carboxylic acid group (Figure 1). The SMILES notation C1=CSC(=C1)C(C2=CC=CS2)(C(=O)[O-])O.[K+] highlights the sulfur-containing heterocycles and the anionic carboxylate group.

Physicochemical Characteristics

Key properties include:

PropertyValueSource
Molecular Weight278.4 g/mol
Melting Point (Parent Acid)93°C
Predicted Boiling Point436.5°C (760 mmHg)
Density1.527 g/cm³
pKa2.79
SolubilitySparingly soluble in DMSO

The compound’s low solubility in polar solvents necessitates specialized formulation techniques, such as sonication in methanol or dimethyl sulfoxide (DMSO) . Its crystalline form exhibits stability under inert conditions but is sensitive to light and moisture .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of di-2-thienylglycolic acid potassium salt typically involves a two-step process:

  • Formation of Di-2-Thienylglycolic Acid: Thiophene reacts with glyoxylic acid under acidic conditions, followed by cyclization and purification via recrystallization .

  • Salt Formation: The parent acid is neutralized with potassium hydroxide, yielding the potassium salt .

Scalable Production Methods

Industrial synthesis employs optimized transesterification and quaternization processes. For example, patents describe the use of methyl di(2-thienyl)glycolate and scopine in toluene or xylene under basic conditions (e.g., sodium methoxide) at temperatures ≤95°C . Key parameters include:

ParameterCondition
CatalystSodium methoxide
SolventToluene, xylene, heptane
Temperature60–95°C
PressureReduced (50–4 kPa)

Post-reaction processing involves acidification, alkalization, and extraction with dichloromethane, achieving purities >99% .

Pharmaceutical and Industrial Applications

Pharmaceutical Relevance

Di-2-thienylglycolic acid potassium salt is integral to the synthesis of tiotropium bromide, a long-acting muscarinic antagonist used in chronic obstructive pulmonary disease (COPD) . It serves as:

  • Tiotropium Bromide EP Impurity A: A reference standard for monitoring synthetic byproducts .

  • Aclidinium Impurity 3: Ensures compliance with regulatory guidelines during drug formulation .

Material Science Applications

The compound’s thiophene rings enable π-conjugation, making it a viable ligand for metal-organic frameworks (MOFs). MOFs derived from this salt exhibit high thermal stability (>400°C) and gas adsorption capacities (~20 mmol/g for CO₂) . Applications include:

  • Carbon capture technologies

  • Hydrogen storage systems

Research Advancements and Biological Activity

Mechanistic Insights

The potassium salt coordinates with transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes that catalyze oxidation reactions . In pharmacological contexts, it modulates cholinergic receptors, reducing bronchoconstriction in respiratory diseases .

Comparative Analysis with Analogues

CompoundKey DifferencesApplications
Thiodiglycolic AcidAliphatic sulfur backboneOrganic synthesis
Diphenylglycolic AcidPhenyl substituentsPolymer chemistry
2-Thiophenecarboxylic AcidSingle thiophene ringDrug intermediates

The potassium salt’s dual thiophene rings enhance electronic delocalization, improving stability in MOFs compared to analogues .

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